molecular formula C16H17ClN4O B11194242 2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide

2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B11194242
M. Wt: 316.78 g/mol
InChI Key: WVEPYRSHVPSIBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyrimidine and other reagents.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide

InChI

InChI=1S/C16H17ClN4O/c17-14-6-2-1-5-12(14)9-15(22)20-13-10-18-16(19-11-13)21-7-3-4-8-21/h1-2,5-6,10-11H,3-4,7-9H2,(H,20,22)

InChI Key

WVEPYRSHVPSIBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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